4-Chloroisoxazol-3-amine (CAS 166817-65-8): A Technical Guide for the Synthetic and Medicinal Chemist
4-Chloroisoxazol-3-amine (CAS 166817-65-8): A Technical Guide for the Synthetic and Medicinal Chemist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloroisoxazol-3-amine is a strategically important heterocyclic building block for chemical synthesis and drug discovery. Its unique arrangement of a nucleophilic amino group, a reactive chloro substituent, and a biologically relevant isoxazole core makes it a versatile starting material for creating diverse molecular libraries. This guide provides an in-depth analysis of its physicochemical properties, proposes robust synthetic and purification strategies, explores its chemical reactivity, and outlines its potential applications in medicinal chemistry. All protocols and mechanistic discussions are grounded in established chemical principles to provide researchers with a reliable and practical framework for utilizing this compound.
Section 1: Introduction and Strategic Importance
The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects[1]. The isoxazole core acts as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties in drug candidates[2].
4-Chloroisoxazol-3-amine (CAS: 166817-65-8) emerges as a particularly valuable, though sparsely documented, reagent. The molecule incorporates three key features for synthetic diversification:
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A Nucleophilic Primary Amine (C3-position): This group serves as a primary handle for a multitude of reactions, including acylation, sulfonylation, alkylation, and reductive amination, allowing for the straightforward introduction of various side chains and functional groups[3][4].
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An Electrophilic Chlorine Atom (C4-position): The chloro-substituent activates the isoxazole ring, making it amenable to nucleophilic substitution or, more significantly, a key partner in modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the construction of complex carbon-carbon and carbon-heteroatom bonds.
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A Stable Heterocyclic Core: The isoxazole ring provides a rigid and chemically stable scaffold to orient substituents in a defined three-dimensional space, which is critical for optimizing interactions with biological targets.
This combination makes 4-Chloroisoxazol-3-amine an ideal starting point for generating novel compound libraries aimed at various therapeutic targets.
Physicochemical Properties
Quantitative data for this specific compound is limited in publicly available literature. The table below summarizes known and predicted properties.
| Property | Value | Source |
| CAS Number | 166817-65-8 | Verified |
| Molecular Formula | C₃H₃ClN₂O | ChemScene[5] |
| Molecular Weight | 118.52 g/mol | ChemScene[5] |
| Appearance | Predicted: Off-white to light yellow solid | Inferred from similar compounds[6] |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol) | General chemical principles |
| SMILES | C1=C(C(=NO1)N)Cl | Inferred from structure |
Section 2: Proposed Synthesis and Purification Strategy
A proposed workflow is outlined below. The causality behind this choice is based on the commercial availability of starting materials and the reliability of the chemical transformations.
Caption: Proposed multi-step synthesis of 4-Chloroisoxazol-3-amine.
Experimental Protocol (Proposed)
This protocol is a self-validating system. Each step includes a purification and characterization checkpoint to ensure the material is suitable for the subsequent transformation.
Step 1: Synthesis of 3-Amino-5-chloroisoxazole (Intermediate 2)
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Rationale: The Vilsmeier-Haack reaction is a standard and effective method for converting activated carbonyl compounds, such as the tautomeric form of 3-amino-isoxazol-5-one, into chloro-derivatives.
-
Procedure:
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In a three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq). Stir for 30 minutes to form the Vilsmeier reagent.
-
Carefully add 3-amino-isoxazol-5-one (1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
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Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.
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Extract the product with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-amino-5-chloroisoxazole.
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Validation: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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Step 2: Synthesis of 4-Chloroisoxazol-3-amine (Final Product)
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Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for electron-rich aromatic and heterocyclic systems. The amino group at the C3 position directs chlorination to the adjacent C4 position.
-
Procedure:
-
Dissolve 3-amino-5-chloroisoxazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
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Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture for 12-24 hours. Monitor the disappearance of the starting material by TLC.
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Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the final product by recrystallization or column chromatography to obtain pure 4-Chloroisoxazol-3-amine.
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Validation: Confirm the final structure, purity, and identity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
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Section 3: Chemical Reactivity and Derivatization Potential
The synthetic utility of 4-Chloroisoxazol-3-amine stems from the distinct reactivity of its functional groups. The diagram below illustrates the primary reaction pathways available for derivatization.
Caption: Reactivity map of 4-Chloroisoxazol-3-amine.
Reactions at the Amino Group
The primary amine is a potent nucleophile and readily undergoes reactions with various electrophiles.
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Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) provides stable amides and sulfonamides, respectively[3][8]. This is a fundamental step in medicinal chemistry for introducing diverse R-groups to probe structure-activity relationships (SAR). For instance, creating a library of benzamide derivatives has proven effective in discovering antiplasmodial agents[9].
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a mild hydride reagent (e.g., sodium cyanoborohydride) yields secondary or tertiary amines. This pathway allows for the introduction of flexible or rigid alkyl substituents.
Reactions at the Chloro Group
The chlorine atom at the C4 position is the gateway to building molecular complexity through cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters is a highly reliable method for forming a new carbon-carbon bond, enabling the synthesis of 4-aryl or 4-vinyl isoxazoles.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the C4 position with primary or secondary amines, amides, or carbamates, creating novel 4-amino-isoxazole derivatives.
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Sonogashira Coupling: Palladium- and copper-cocatalyzed coupling with terminal alkynes introduces an ethynyl linkage, a versatile functional group that can serve as a rigid linker or be further elaborated.
Section 4: Applications in Drug Discovery and Development
The true value of 4-Chloroisoxazol-3-amine lies in its role as a versatile scaffold for constructing potential therapeutic agents. Isoxazole-containing molecules have been successfully developed as drugs and clinical candidates for a variety of diseases[1]. The derivatization pathways described above allow for the systematic exploration of chemical space around this privileged core.
Caption: Logical flow for developing a complex scaffold.
Case Study: Design of a Hypothetical Kinase Inhibitor
Many kinase inhibitors feature a heterocyclic core that presents hydrogen bond donors and acceptors to the kinase hinge region, along with appended aromatic groups that occupy hydrophobic pockets.
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Hinge-Binding Element: The 3-amino group of 4-Chloroisoxazol-3-amine can be acylated to form an amide. The N-H and carbonyl oxygen of this new amide bond can mimic the hydrogen bonding pattern of known kinase inhibitors.
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Hydrophobic Pocket Probes: The chlorine at C4 can be replaced via Suzuki coupling with various aryl or heteroaryl groups. This allows for the systematic probing of the hydrophobic pockets adjacent to the ATP binding site. This strategy of using a central, functionalized heterocycle is a cornerstone of modern drug design, and 4-Chloroisoxazol-3-amine is an ideal starting point for such an endeavor. Similar isoxazole-based structures have been investigated as inhibitors for targets like FLT3 in acute myeloid leukemia[10].
Section 5: Predictive Spectroscopic Characterization
For a researcher who has synthesized this compound, confirmation of its structure is paramount. Below are the expected spectroscopic signatures based on the principles of NMR and IR spectroscopy[11].
| Technique | Expected Signature | Rationale |
| ¹H NMR | Singlet, δ ≈ 8.0-8.5 ppm (1H, C5-H); Broad singlet, δ ≈ 5.0-6.0 ppm (2H, -NH₂) | The isoxazole proton at C5 is in an electron-deficient ring and deshielded. The amine protons are exchangeable and typically appear as a broad signal. |
| ¹³C NMR | δ ≈ 160-165 ppm (C3-N); δ ≈ 100-110 ppm (C4-Cl); δ ≈ 150-155 ppm (C5-H) | Chemical shifts are predicted based on the electronic effects of the nitrogen, oxygen, and chlorine substituents on the heterocyclic ring. |
| IR (cm⁻¹) | 3400-3200 (N-H stretch, two bands); 1650-1600 (C=N stretch); 1580-1550 (N-H bend); 800-750 (C-Cl stretch) | These are characteristic vibrational frequencies for a primary amine on a heterocyclic ring and a carbon-chlorine bond. |
| MS (EI) | M⁺ at m/z 118/120 (approx. 3:1 ratio) | The molecular ion peak will show the characteristic isotopic pattern for a molecule containing one chlorine atom. |
Section 6: Safety, Handling, and Storage
As a chlorinated amine, 4-Chloroisoxazol-3-amine should be handled with care. A specific Safety Data Sheet (SDS) is not widely available, but a robust safety protocol can be constructed based on the known hazards of analogous chemical classes[12][13][14].
Anticipated Hazards (GHS)
| Hazard Class | GHS Statement (Anticipated) |
| Acute Toxicity | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors[15]. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves before use.
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[13][16].
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[16][17].
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids[15].
-
Recommendation: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is advisable, similar to other reactive heterocyclic amines[18].
References
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National Institutes of Health (NIH). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available from: [Link]
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PubMed. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Available from: [Link]
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Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available from: [Link]
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ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Available from: [Link]
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MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]
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Chemistry LibreTexts. Reactions of Amines. Available from: [Link]
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ResearchGate. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]
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National Institutes of Health (NIH). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Available from: [Link]
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MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]
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LANXESS. 4-Chloro-3-methylphenol Product Safety Assessment. Available from: [Link]
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Michigan State University Chemistry. Amine Reactivity. Available from: [Link]
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YouTube. Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Available from: [Link]
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PubMed Central. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]
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Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®. Available from: [Link]
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Jasperse, Chem 360. Reactions of Amines. Available from: [Link]
- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
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